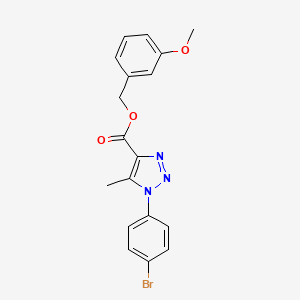

![molecular formula C7H3BrFNO2 B2839786 6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one CAS No. 1936453-64-3](/img/structure/B2839786.png)

6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

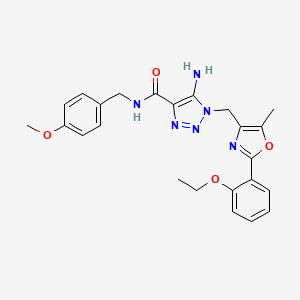

“6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one” is a chemical compound with the molecular formula C7H4BrFN2O . It is a derivative of benzo[d]oxazol .

Molecular Structure Analysis

The molecular structure of “6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one” is characterized by the presence of a bromine atom at the 6th position and a fluorine atom at the 7th position of the benzo[d]oxazol ring .Wissenschaftliche Forschungsanwendungen

Spectroscopic and Photophysical Properties 6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one's derivatives, such as halogen-substituted benzothiazoles, have been explored for their unique spectroscopic and photophysical properties. These properties include blue-shifted electronic absorption and fluorescence emission maxima due to halogenation effects, which influence the design of push-pull fluorophores for fluorescence applications. Halogen substitutions also facilitate intersystem crossing, impacting fluorescence quantum yields (Misawa et al., 2019).

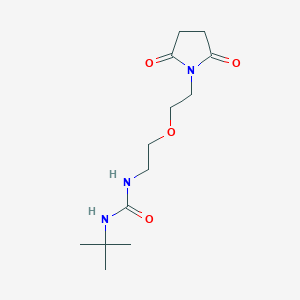

α-Glucosidase Inhibitory and Antimicrobial Activities Compounds structurally related to 6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one, specifically benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings, have shown promising α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These activities suggest potential applications in treating diabetes and infections (Menteşe et al., 2015).

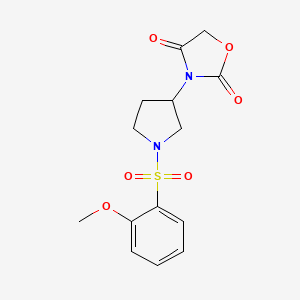

Positron Emission Tomography Imaging Novel acetamidobenzoxazolone compounds, including those similar to 6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one, have been developed for positron emission tomography (PET) imaging of translocator protein (TSPO) in ischemic brain and glioma, demonstrating high binding affinity and improved brain kinetics. This highlights the compound's relevance in neuroinflammation and glioma imaging (Fujinaga et al., 2017).

Synthesis of Bioactive Metabolites Research into the functionalization of related fluorobenzoic compounds has facilitated the synthesis of bioactive metabolites, such as trans-7,8-dihydrodiol of 6-fluoro-benzo[a]pyrene, a process that offers insights into the metabolic pathways and potential toxicological impacts of these compounds (Zajc, 1999).

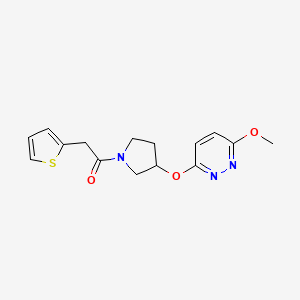

Antitumor Properties Fluorinated benzothiazoles, closely related to 6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one, have been synthesized and evaluated for their antitumor properties, showing potent cytotoxicity against certain cancer cell lines. This research underscores the potential of fluorinated benzothiazoles in cancer therapy (Hutchinson et al., 2001).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-bromo-7-fluoro-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO2/c8-3-1-2-4-6(5(3)9)12-7(11)10-4/h1-2H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIGTBBVWMQRSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=O)O2)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2839704.png)

![4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2839705.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2839706.png)

![4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine](/img/structure/B2839710.png)

![6-(methylsulfanyl)-N-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2839714.png)

![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2839715.png)

![(1R,5S)-8-((3-methylbenzyl)sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2839718.png)

![N-(2-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2839722.png)